molecular formula C6H18LiNSi2 B7799463 lithium;bis(trimethylsilyl)azanide

lithium;bis(trimethylsilyl)azanide

Cat. No.: B7799463
M. Wt: 167.4 g/mol
InChI Key: YNESATAKKCNGOF-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of lithium;bis(trimethylsilyl)azanide involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare these complexes involve the use of non-polar cavities of cyclodextrins, which enhance the solubility and stability of the compound . Industrial production methods typically involve large-scale synthesis using these inclusion techniques to ensure high yield and purity.

Chemical Reactions Analysis

lithium;bis(trimethylsilyl)azanide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

lithium;bis(trimethylsilyl)azanide has a wide range of scientific research applications:

Mechanism of Action

lithium;bis(trimethylsilyl)azanide exerts its effects by inhibiting protein kinase D. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound’s mechanism involves the depletion of protein kinase D genes, which phenocopies the inhibition effect. This activation of the PI3K/AKT pathway is crucial for maintaining the pluripotency of embryonic stem cells .

Comparison with Similar Compounds

lithium;bis(trimethylsilyl)azanide is unique compared to other protein kinase D inhibitors due to its specific ability to maintain stem cell pluripotency. Similar compounds include:

These compounds, while similar in their inhibitory effects, differ in their specific targets and pathways, highlighting the unique application of this compound in stem cell research.

Properties

IUPAC Name

lithium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNESATAKKCNGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18LiNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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